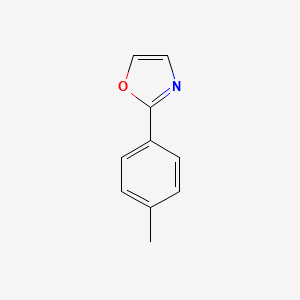

2-(p-Tolyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHELBNUVILHIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494880 | |

| Record name | 2-(4-Methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-04-6 | |

| Record name | 2-(4-Methylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(p-Tolyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(p-tolyl)oxazole (CAS No. 62882-04-6), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document collates available data on its physical and chemical characteristics, spectroscopic profile, and synthetic methodologies. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs and general principles of oxazole chemistry are also discussed to provide a predictive framework for its behavior. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | 2-(4-Methylphenyl)oxazole | --- |

| CAS Number | 62882-04-6 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Based on related 2-aryloxazoles |

| Melting Point | Not reported; likely in the range of 50-100 °C | Estimation based on related compounds |

| Boiling Point | Not reported | --- |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and poorly soluble in water. | General solubility of aromatic heterocycles |

| Purity | Commercially available at ≥95% | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is sparse in public databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | * Aromatic protons (p-tolyl): Two doublets in the range of δ 7.2-8.0 ppm. * Oxazole protons: Two singlets or doublets in the range of δ 7.0-8.0 ppm. * Methyl protons: A singlet around δ 2.4 ppm. |

| ¹³C NMR | * Aromatic carbons (p-tolyl): Peaks in the range of δ 125-140 ppm. * Oxazole carbons: Peaks in the range of δ 120-160 ppm. * Methyl carbon: A peak around δ 21 ppm. |

| Mass Spectrometry (EI) | * Molecular Ion (M⁺): m/z = 159. * Key Fragments: Loss of CO (m/z = 131), formation of the p-tolyl cation (m/z = 91), and fragments corresponding to the oxazole ring. |

| Infrared (IR) | * C=N stretch: ~1650 cm⁻¹. * C-O-C stretch: ~1100-1200 cm⁻¹. * Aromatic C-H stretch: ~3000-3100 cm⁻¹. * Aromatic C=C stretch: ~1450-1600 cm⁻¹. |

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the electronic properties of the oxazole ring and the p-tolyl substituent. The oxazole ring is a weak base and can be protonated at the nitrogen atom. It is generally susceptible to electrophilic substitution at the C5 position, although the presence of the electron-donating p-tolyl group can influence the regioselectivity. The ring can also participate in cycloaddition reactions.

Several classical methods are available for the synthesis of 2-substituted oxazoles, including the Robinson-Gabriel, Van Leusen, and Fischer syntheses.

Synthetic Methodologies

3.1.1. Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of this compound, the starting material would be N-(2-oxoethyl)-4-methylbenzamide.

Experimental Protocol (General): Robinson-Gabriel Synthesis

-

Preparation of the 2-Acylamino-ketone: React 4-methylbenzoyl chloride with an appropriate amino ketone derivative.

-

Cyclodehydration: Dissolve the resulting 2-acylamino-ketone in a suitable solvent (e.g., toluene, xylene).

-

Add a dehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Robinson-Gabriel synthesis of this compound.

3.1.2. Van Leusen Oxazole Synthesis

This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. For this compound, p-tolualdehyde would be the starting aldehyde.

Experimental Protocol (General): Van Leusen Oxazole Synthesis

-

Dissolve p-tolualdehyde and tosylmethyl isocyanide (TosMIC) in a suitable solvent system (e.g., methanol/dimethoxyethane).

-

Add a base, such as potassium carbonate, portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Caption: Van Leusen synthesis of this compound.

3.1.3. Fischer Oxazole Synthesis

This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid. To synthesize this compound, one could potentially use the cyanohydrin of an appropriate aldehyde and p-tolualdehyde.

Experimental Protocol (General): Fischer Oxazole Synthesis

-

Prepare the cyanohydrin of a suitable aldehyde.

-

Dissolve the cyanohydrin and p-tolualdehyde in an anhydrous solvent (e.g., diethyl ether).

-

Bubble dry hydrogen chloride gas through the solution.

-

The product precipitates as the hydrochloride salt.

-

Filter the precipitate and wash with anhydrous ether.

-

The free base can be obtained by treating the hydrochloride salt with a weak base.[5]

Caption: Fischer oxazole synthesis of this compound.

Biological and Pharmacological Context

While specific studies on the biological activity of this compound are limited, the 2-aryloxazole scaffold is a well-recognized pharmacophore present in numerous biologically active molecules.[6] Derivatives of 2-aryloxazoles have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial activity: Some oxazole derivatives exhibit potent antibacterial and antifungal properties.[6]

-

Anticancer activity: The oxazole ring is a key structural motif in several natural and synthetic compounds with cytotoxic and antiproliferative effects against various cancer cell lines.[7]

-

Anti-inflammatory activity: Certain oxazole derivatives have been investigated for their potential as anti-inflammatory agents.

The biological activity of 2-aryloxazoles is often attributed to their ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. The nature and position of substituents on the aryl ring and the oxazole moiety can significantly influence the potency and selectivity of these compounds. Therefore, this compound represents a valuable scaffold for further derivatization and biological evaluation in drug discovery programs.

References

- 1. CAS 62882-04-6 | this compound - Synblock [synblock.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(p-Tolyl)oxazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(p-tolyl)oxazole, a heterocyclic aromatic organic compound. The document details its chemical properties, synthesis methodologies, and potential biological significance, drawing upon data for the broader class of 2-aryloxazoles where specific information for the title compound is limited.

Core Compound Information

This compound, also known as 2-(4-methylphenyl)oxazole, is a derivative of oxazole featuring a p-tolyl substituent at the second position. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 62882-04-6 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis of 2-Aryloxazoles: An Exemplary Protocol

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of this compound via the Robinson-Gabriel method.

Detailed Experimental Protocol (Adapted from general procedures):

-

Acylation: To a solution of the appropriate α-amino ketone hydrochloride in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, p-toluoyl chloride is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-(p-toluamido) ketone.

-

Cyclodehydration: The crude intermediate is dissolved in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The mixture is heated to induce cyclization and dehydration. The reaction progress is monitored by TLC.

-

Purification: Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the pure this compound.

Biological Activity and Drug Development Potential of 2-Aryloxazoles

While specific biological data for this compound is scarce, the oxazole moiety is a recognized pharmacophore present in numerous biologically active compounds.[2] Derivatives of oxazole have demonstrated a wide range of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2]

The biological activity of substituted oxazoles is often attributed to their ability to participate in various non-covalent interactions with biological targets. The substitution pattern on the oxazole ring plays a crucial role in determining the compound's specific biological effects.[2] For instance, certain 2,4,5-trisubstituted oxazole derivatives have shown promising antiproliferative activity against various cancer cell lines.[3]

Potential Signaling Pathway Involvement (Hypothetical)

Given the known activities of other oxazole-containing compounds, it is plausible that 2-aryloxazoles could interact with various signaling pathways implicated in disease. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for many small-molecule drugs.

Caption: A hypothetical mechanism where this compound inhibits a kinase cascade.

Spectroscopic Data

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the safety information for related compounds such as 5-(p-tolyl)oxazole, caution should be exercised when handling this chemical. It may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CAS 62882-04-6 | this compound - Synblock [synblock.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(p-Tolyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(p-Tolyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic methodologies, complete with experimental protocols, and presents a thorough analysis of its structural and spectroscopic properties.

Introduction

Oxazole derivatives are a significant class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a p-tolyl group at the 2-position of the oxazole ring can modulate these biological activities and introduce unique photophysical properties. Accurate and reproducible methods for the synthesis and unambiguous characterization of this compound are therefore crucial for advancing research and development in these fields.

Synthesis of this compound

Two primary and effective methods for the synthesis of this compound are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and versatile method for the formation of oxazoles from 2-acylamino ketones.[1] The general scheme involves the cyclodehydration of a 2-acylamino ketone precursor.

Signaling Pathway for Robinson-Gabriel Synthesis:

Caption: Robinson-Gabriel synthesis pathway for this compound.

Experimental Protocol:

A detailed experimental protocol for the Robinson-Gabriel synthesis of 2,5-diaryloxazoles is as follows.[2]

-

Step 1: Synthesis of the 2-acylamino ketone precursor. 2-Amino-1-(p-tolyl)ethanone hydrochloride is reacted with p-toluoyl chloride in the presence of a base (e.g., pyridine or aqueous sodium hydroxide) to yield N-(2-oxo-2-(p-tolyl)ethyl)-4-methylbenzamide.

-

Step 2: Cyclodehydration. The resulting 2-acylamino ketone is then treated with a dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, and heated to effect cyclization and dehydration to form this compound.[2] The crude product is typically purified by recrystallization or column chromatography.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for the one-pot synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This reaction proceeds via a base-mediated [3+2] cycloaddition.[5]

Experimental Workflow for Van Leusen Synthesis:

Caption: Van Leusen synthesis workflow for this compound.

Experimental Protocol:

A general procedure for the Van Leusen oxazole synthesis is as follows.[6]

-

To a suspension of a strong base, such as potassium tert-butoxide (2.67 equivalents), in anhydrous tetrahydrofuran (THF) at a low temperature (-60 °C), a solution of tosylmethyl isocyanide (TosMIC) (1.7 equivalents) in THF is added.

-

After stirring for a short period (e.g., 15 minutes), a solution of p-tolualdehyde (1.0 equivalent) in THF is added slowly.

-

The reaction mixture is stirred for an hour, after which methanol is added.

-

The reaction is then allowed to warm to room temperature and subsequently heated to reflux for 2 hours.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent like diethyl ether.

-

The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of spectroscopic techniques and physical property measurements.

Logical Relationship of Characterization Techniques:

Caption: Logic diagram for the structural characterization of this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [8] |

| Molecular Weight | 159.19 g/mol | [8] |

| CAS Number | 62882-04-6 | [8] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for identifying the aromatic and methyl protons of the p-tolyl group and the protons on the oxazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8-8.0 | Doublet | 2H, Aromatic protons ortho to the oxazole ring |

| ~7.2-7.4 | Doublet | 2H, Aromatic protons meta to the oxazole ring |

| ~7.0-7.2 | Singlet | 1H, H-5 proton of the oxazole ring |

| ~7.6-7.8 | Singlet | 1H, H-4 proton of the oxazole ring |

| ~2.4 | Singlet | 3H, Methyl protons of the tolyl group |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~161-163 | C-2 of the oxazole ring |

| ~150-152 | C-5 of the oxazole ring |

| ~125-127 | C-4 of the oxazole ring |

| ~140-142 | Quaternary carbon of the tolyl group attached to the methyl group |

| ~129-130 | Aromatic CH carbons of the tolyl group |

| ~125-127 | Quaternary carbon of the tolyl group attached to the oxazole ring |

| ~21-22 | Methyl carbon of the tolyl group |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (methyl) |

| ~1600-1450 | C=C and C=N stretching (aromatic and oxazole ring) |

| ~1350-1000 | C-O-C stretching (in-ring) |

| ~850-800 | C-H out-of-plane bending (p-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 159 | Molecular ion (M⁺) |

| 130 | [M - CHO]⁺ |

| 116 | [M - CH₃CN]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Conclusion

This technical guide has outlined robust synthetic methodologies for the preparation of this compound and detailed the expected analytical data for its comprehensive characterization. The provided experimental protocols and tabulated spectroscopic information serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the reliable synthesis and unambiguous identification of this important heterocyclic compound.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. CAS 62882-04-6 | this compound - Synblock [synblock.com]

Spectroscopic Profile of 2-(p-Tolyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(p-Tolyl)oxazole. Due to the limited availability of published experimental spectra for this specific molecule, the following sections present predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, generalized experimental protocols for obtaining such data. This document is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound and related compounds in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic databases.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | d | 2H | H-2', H-6' (Aromatic) |

| ~7.75 | s | 1H | H-5 (Oxazole) |

| ~7.25 | d | 2H | H-3', H-5' (Aromatic) |

| ~7.15 | s | 1H | H-4 (Oxazole) |

| ~2.40 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~161.5 | C-2 (Oxazole) |

| ~141.0 | C-4' (Aromatic) |

| ~138.0 | C-5 (Oxazole) |

| ~129.5 | C-3', C-5' (Aromatic) |

| ~127.0 | C-1' (Aromatic) |

| ~126.5 | C-2', C-6' (Aromatic) |

| ~125.0 | C-4 (Oxazole) |

| ~21.5 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140 | Weak | C-H Stretch (Oxazole Ring) |

| ~3050 | Weak | C-H Stretch (Aromatic) |

| ~2920 | Weak | C-H Stretch (Methyl) |

| ~1610 | Medium | C=N Stretch (Oxazole Ring) |

| ~1550 | Medium | C=C Stretch (Aromatic Ring) |

| ~1490 | Medium | C=C Stretch (Oxazole Ring) |

| ~1100 | Strong | C-O-C Stretch (Oxazole Ring) |

| ~820 | Strong | p-Substituted Benzene Bend |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular Ion) |

| 130 | 40 | [M - CHO]⁺ |

| 116 | 30 | [M - CH₃CN]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium Ion) |

| 65 | 25 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of this compound via van Leusen Reaction

A plausible and common method for the synthesis of 2-substituted oxazoles is the van Leusen oxazole synthesis.

Materials:

-

p-Tolualdehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of p-tolualdehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq) to the mixture.

-

Stir the reaction mixture at reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire data for a longer duration to obtain a high-quality spectrum.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

2.2.2. Infrared (IR) Spectroscopy

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal after the measurement.

2.2.3. Mass Spectrometry (MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via a direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) inlet.

-

For Electron Ionization (EI), bombard the sample with a high-energy electron beam (typically 70 eV).

-

Detect the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

-

Record the mass spectrum, plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflows for IR and MS Spectroscopic Analysis.

Navigating the Solubility Landscape of 2-(p-Tolyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(p-tolyl)oxazole in organic solvents. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical solubility profile based on its molecular structure, alongside a detailed experimental protocol for its determination. This guide is intended to empower researchers to generate precise and reliable solubility data, a critical parameter in drug discovery and development processes such as formulation, screening, and ADME studies.

Theoretical Solubility Profile

This compound, with its heterocyclic oxazole ring and a nonpolar tolyl group, is expected to exhibit a nuanced solubility profile. The presence of the nitrogen and oxygen heteroatoms in the oxazole ring introduces polarity and the potential for hydrogen bonding with protic solvents. Conversely, the aromatic tolyl group contributes to its lipophilicity, favoring solubility in nonpolar organic solvents.

Based on the principle of "like dissolves like," the following qualitative solubility predictions can be made:

-

High Solubility: Expected in moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions.

-

Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, where the hydrogen bonding capabilities of the solvent can interact with the heteroatoms of the oxazole ring. However, the nonpolar tolyl group may limit extensive solubility.

-

Low Solubility: Predicted in highly nonpolar solvents like hexane and cyclohexane, as the overall polarity of the molecule, while modest, is sufficient to disfavor strong interactions with purely nonpolar environments.

-

Variable Solubility: In solvents like chloroform and toluene, solubility will be influenced by a balance of polar and nonpolar interactions.

It is imperative to experimentally verify these predictions to establish a quantitative understanding of the solubility of this compound.

Data Presentation: A Framework for Experimental Results

To facilitate a systematic comparison of solubility across various solvents, all experimentally determined data should be recorded in a structured format. The following table provides a template for presenting such quantitative results.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Acetone | C₃H₆O | 5.1 | 25 | Shake-Flask | ||

| Chloroform | CHCl₃ | 4.1 | 25 | Shake-Flask | ||

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Shake-Flask | ||

| Ethanol | C₂H₅OH | 4.3 | 25 | Shake-Flask | ||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Shake-Flask | ||

| Hexane | C₆H₁₄ | 0.1 | 25 | Shake-Flask | ||

| Methanol | CH₃OH | 5.1 | 25 | Shake-Flask | ||

| Toluene | C₇H₈ | 2.4 | 25 | Shake-Flask |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3] The following protocol outlines the steps for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

3.3. Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

References

The Pharmacological Potential of 2-(p-Tolyl)oxazole Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among these, derivatives of 2-(p-Tolyl)oxazole are emerging as a class of molecules with significant therapeutic potential. This technical guide provides an in-depth analysis of the reported biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.

Biological Activities of this compound Derivatives

Research into this compound and its derivatives has revealed a spectrum of biological activities, positioning these compounds as promising candidates for further drug development. The primary areas of investigation have been in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. The National Cancer Institute (NCI-60) human tumor cell line screen has been a valuable tool in identifying the antiproliferative effects of these compounds. The mechanism of action for many anticancer oxazoles involves the inhibition of critical cellular targets such as tubulin, STAT3, and DNA topoisomerase, leading to apoptosis and cell cycle arrest[1][2][3][4].

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes[5][6].

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Certain this compound derivatives have exhibited potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2[7].

Quantitative Data Summary

To facilitate a comparative analysis of the biological potency of various this compound derivatives, the following tables summarize the available quantitative data from preclinical studies. It is important to note that much of the existing data pertains to derivatives of this compound, with limited information on the parent compound itself.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |

| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | NCI-H226 (Lung) | NCI-60 Screen | Not specified (Cytotoxic) | Not specified |

| 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazole | Not specified | Not specified | Not specified | [8] |

Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of the compound required to inhibit 50% of cancer cell growth or proliferation.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| 2-p-tolyl-1H-imidazo[4,5-f][1][9]phenanthroline complexes | Staphylococcus aureus, Candida albicans | Broth microdilution | Not specified | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Diethyl 2-[2-methyl-5-(p-tolyl)oxazol-4-yl]malonate | AQP4 inhibition (related to edema) | Not specified (Effective inhibition) | [10] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound compounds.

NCI-60 Human Tumor Cell Line Screen for Anticancer Activity

The National Cancer Institute's (NCI) 60-cell line screen is a comprehensive method to evaluate the anticancer potential of a compound.

Protocol:

-

Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney are used.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Cell Plating: Cells are seeded in 96-well microtiter plates and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with the test compound at different concentrations and incubated for a specified period (typically 48 hours).

-

Assay: The Sulforhodamine B (SRB) assay is commonly used to determine cell viability. This involves fixing the cells, staining with SRB dye, and then solubilizing the dye for absorbance measurement.

-

Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) are determined.

Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to assess the antimicrobial susceptibility of microorganisms to a test compound.

Protocol:

-

Microbial Culture: A standardized inoculum of the test microorganism is prepared.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension using a sterile swab.

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume of the test compound solution at a known concentration is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the well where microbial growth is inhibited is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission and a target in neurodegenerative diseases.

Protocol (Ellman's Method):

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) enzyme are required.

-

Reaction Mixture: In a 96-well plate, the test compound, DTNB, and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0) are pre-incubated.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, ATCI.

-

Detection: AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The absorbance of this product is measured spectrophotometrically at 412 nm over time.

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated.[11][12][13]

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential mechanism of action for anticancer oxazole derivatives and a typical experimental workflow for screening these compounds.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a versatile scaffold with significant potential in the development of new therapeutic agents. While the data on the parent this compound is limited, its substituted analogs have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities in preclinical models.

Future research should focus on several key areas:

-

Systematic Evaluation of this compound: A thorough investigation of the biological activities of the unsubstituted parent compound is warranted to establish a baseline for structure-activity relationship (SAR) studies.

-

Expansion of Derivative Libraries: The synthesis and screening of a broader and more diverse range of this compound derivatives will be crucial for identifying lead compounds with enhanced potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies must be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrpr.com [ijrpr.com]

- 4. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iajps.com [iajps.com]

- 7. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 13. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

The Genesis of a Heterocycle: A Technical Guide to the Discovery and Synthesis of 2-(p-Tolyl)oxazole

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and synthetic evolution of 2-(p-Tolyl)oxazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core synthetic methodologies, quantitative data, and experimental protocols.

Introduction

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a ubiquitous scaffold in numerous natural products and pharmacologically active compounds. The substituent at the 2-position of the oxazole ring significantly influences its biological activity. The p-tolyl group, with its moderate steric bulk and electronic properties, makes this compound a valuable building block in the synthesis of more complex molecules. This guide traces the historical development of synthetic routes to this specific oxazole derivative, providing a comparative analysis of the key methodologies.

Historical Perspective

While the precise first synthesis of this compound is not prominently documented in readily available historical accounts, its synthesis falls under the broader umbrella of the discovery and development of major oxazole synthetic methodologies. The late 19th and early 20th centuries saw the pioneering work that laid the foundation for accessing this class of compounds.

The Fischer Oxazole Synthesis , discovered by Emil Fischer in 1896, was one of the earliest methods for preparing 2,5-disubstituted oxazoles from cyanohydrins and aldehydes.[1][2] This was followed by the Robinson-Gabriel Synthesis , independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, which utilizes the cyclodehydration of α-acylamino ketones.[3] Later, the Bredereck reaction and the Van Leusen oxazole synthesis (1977) provided alternative and often milder routes to substituted oxazoles.[3] The synthesis of this compound would have become feasible and likely been performed as an example or analog within the exploration of these foundational reactions.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods. Below are detailed descriptions of the most prominent approaches, including generalized experimental protocols and comparative data.

Robinson-Gabriel Synthesis

This classical method involves the intramolecular cyclodehydration of an N-acylamino ketone. For the synthesis of this compound, the required precursor would be N-(2-oxo-2-phenylethyl)-4-methylbenzamide.

Experimental Protocol (General):

A mixture of the N-acylamino ketone and a dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride) is heated. The reaction mixture is then cooled, neutralized, and the product is extracted with a suitable organic solvent. Purification is typically achieved by recrystallization or column chromatography.

Logical Relationship of the Robinson-Gabriel Synthesis

References

Theoretical Calculations on the Molecular Structure of 2-(p-Tolyl)oxazole: An In-depth Technical Guide

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties, make them a focal point in medicinal chemistry and drug discovery.[1][2][3] The 2-(p-Tolyl)oxazole moiety, incorporating a tolyl group at the second position of the oxazole ring, is of particular interest for its potential applications in materials science and as a building block for more complex therapeutic agents. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of such molecules, offering insights that complement experimental data.[1]

This technical guide provides a comprehensive overview of the theoretical approaches used to study the structure of this compound. It is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application to heterocyclic systems.

Computational Methodology

The structural and electronic properties of this compound can be thoroughly investigated using quantum chemical calculations. The methodologies outlined below are representative of the standard computational protocols for studying such organic molecules.

Density Functional Theory (DFT) Calculations

DFT has proven to be a reliable method for predicting the properties of organic molecules in good agreement with experimental results.[4][5] The most commonly employed functional for this type of analysis is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1]

Typical Experimental Protocol:

-

Initial Structure Generation: The initial 3D structure of this compound is drawn using a molecular visualization program like GaussView.

-

Geometry Optimization: The molecular geometry is optimized in the ground state without any symmetry constraints. This is typically performed using the B3LYP functional with a basis set such as 6-311G(d,p).[4][5][6] This basis set provides a good balance between computational cost and accuracy for molecules containing first and second-row elements. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the vibrational analysis.

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. These calculated frequencies can also be compared with experimental IR and Raman spectra.

-

Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[1][6]

-

Quantum Chemical Parameter Calculation: From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical softness (S), chemical potential (μ), and electrophilicity index (ω) can be determined.[4] These parameters provide insights into the chemical reactivity and stability of the molecule.

The general workflow for such a DFT calculation is illustrated in the diagram below.

Structural Parameters

The molecular structure of this compound with a standard atom numbering scheme is depicted below.

Expected Structural Data

The following tables summarize the expected range of values for the key structural parameters of this compound based on DFT calculations of similar heterocyclic compounds.

Table 1: Expected Bond Lengths (Å)

| Bond | Expected Length (Å) |

| N1-C2 | 1.30 - 1.35 |

| C2-O3 | 1.35 - 1.40 |

| O3-C4 | 1.36 - 1.41 |

| C4-C5 | 1.34 - 1.39 |

| C5-N1 | 1.38 - 1.43 |

| C2-C1' | 1.45 - 1.50 |

| C-C (aryl) | 1.38 - 1.42 |

| C-H (aryl) | 1.08 - 1.10 |

| C-H (methyl) | 1.09 - 1.11 |

Table 2: Expected Bond Angles (°) and Dihedral Angles (°)

| Angle | Expected Value (°) |

| C5-N1-C2 | 105 - 110 |

| N1-C2-O3 | 114 - 118 |

| C2-O3-C4 | 104 - 108 |

| O3-C4-C5 | 107 - 111 |

| C4-C5-N1 | 106 - 110 |

| N1-C2-C1' | 118 - 122 |

| Dihedral Angle | |

| O3-C2-C1'-C2' | 5 - 15 |

Electronic Properties

The electronic properties of this compound, particularly the HOMO and LUMO energies, are crucial for understanding its reactivity and potential applications in optoelectronics.

Table 3: Expected Electronic Properties

| Property | Expected Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |

| Ionization Potential (I) | 5.5 to 6.5 |

| Electron Affinity (A) | 1.0 to 2.0 |

| Chemical Hardness (η) | 2.0 to 2.5 |

| Electrophilicity Index (ω) | 1.5 to 2.5 |

The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower chemical reactivity.[6] The molecular electrostatic potential (MEP) map would further reveal the electron density distribution and help identify sites susceptible to electrophilic and nucleophilic attack.

Relationship Between Theoretical and Experimental Data

Theoretical calculations are a powerful tool for predicting molecular properties, but their validation relies on comparison with experimental data. For structural parameters, X-ray crystallography is the gold standard. Spectroscopic data from techniques like FT-IR, Raman, and UV-Vis spectroscopy can be compared with calculated vibrational frequencies and electronic transitions, respectively.

Conclusion

Theoretical calculations, particularly DFT methods, provide a robust framework for investigating the structural and electronic properties of this compound. By optimizing the molecular geometry and calculating key electronic parameters, valuable insights into the molecule's stability, reactivity, and potential applications can be gained. While this guide presents expected values based on studies of analogous compounds, specific calculations on this compound are necessary to obtain precise quantitative data. The synergy between these computational predictions and experimental validation is crucial for advancing the understanding and application of this important class of heterocyclic compounds in drug development and materials science.

References

- 1. irjweb.com [irjweb.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidineusing Density Functional Theory – Material Science Research India [materialsciencejournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidine using Density Functional Theory [ouci.dntb.gov.ua]

- 7. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory Synthesis Protocol for 2-(p-Tolyl)oxazole

Application Note: A Detailed Guide to the Van Leusen Synthesis of 2-(p-Tolyl)oxazole for Pharmaceutical and Materials Science Research

This document provides a comprehensive protocol for the laboratory synthesis of this compound, a valuable heterocyclic compound with applications in drug discovery, materials science, and as a building block in organic synthesis. The described method is based on the well-established Van Leusen oxazole synthesis, which offers a reliable and efficient route to 2-substituted oxazoles from aldehydes. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that are integral to many biologically active molecules and functional materials. The 2-aryloxazole scaffold, in particular, is a key pharmacophore in a variety of pharmaceutical agents. The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules. The Van Leusen reaction provides a straightforward and high-yielding method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Reaction Principle

The Van Leusen oxazole synthesis involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldehyde.[1][2][3] The reaction proceeds through the deprotonation of TosMIC by a base, followed by nucleophilic attack of the resulting anion on the carbonyl carbon of the aldehyde. The intermediate adduct then undergoes an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to afford the desired oxazole.

Experimental Protocol

This protocol details the synthesis of this compound from p-tolualdehyde and tosylmethyl isocyanide (TosMIC) using potassium carbonate as the base and methanol as the solvent.

Materials and Reagents:

-

p-Tolualdehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer

-

Mass spectrometer

-

FT-IR spectrometer

Procedure:

-

Reaction Setup: To a solution of p-tolualdehyde (1.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add tosylmethyl isocyanide (TosMIC) (1.2 mmol, 1.2 equiv).

-

Addition of Base: To the stirring solution, add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add dichloromethane (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| p-Tolualdehyde | 1.0 mmol |

| Tosylmethyl isocyanide (TosMIC) | 1.2 mmol |

| Potassium Carbonate (K₂CO₃) | 2.0 mmol |

| Reaction Conditions | |

| Solvent | Methanol (anhydrous) |

| Temperature | Reflux (~65 °C) |

| Reaction Time | 2-4 hours |

| Product Characterization | |

| Yield | Typically high, reported yields for similar reactions are often >80% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.90 (d, J=8.0 Hz, 2H), 7.70 (s, 1H), 7.25 (d, J=8.0 Hz, 2H), 7.20 (s, 1H), 2.40 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 161.5, 151.0, 140.0, 137.5, 129.5, 126.5, 125.0, 124.5, 21.5 |

| Mass Spectrometry (EI) | m/z (%): 159 (M⁺) |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C=N, C-O-C stretching |

Note: Predicted NMR data is based on typical chemical shifts for similar structures. Actual values should be determined experimentally.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

This detailed protocol provides a robust method for the synthesis of this compound, which can be readily implemented in a standard organic chemistry laboratory. The Van Leusen reaction is a versatile and powerful tool for the construction of oxazole rings, and this application note serves as a practical guide for its application in the synthesis of this important heterocyclic compound.

References

Application Notes and Protocols for 2-(p-Tolyl)oxazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(p-tolyl)oxazole as a versatile building block in organic synthesis. The information presented is intended to guide researchers in leveraging this heterocyclic scaffold for the development of novel molecules with potential applications in medicinal chemistry and materials science.

Overview of this compound

This compound is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom. The presence of the p-tolyl substituent provides a site for further functionalization and influences the electronic properties of the oxazole ring, making it a valuable starting material for the synthesis of more complex derivatives. Its structural motif is found in various biologically active compounds.

Chemical Properties:

| Property | Value |

| CAS Number | 62882-04-6 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | Typically >95% |

Synthesis of this compound

A common and effective method for the synthesis of 2,5-disubstituted oxazoles like this compound is the Robinson-Gabriel synthesis. This method involves the cyclization and dehydration of an α-acylamino ketone.

Robinson-Gabriel Synthesis Workflow

The general workflow for the Robinson-Gabriel synthesis of this compound is depicted below.

Caption: Robinson-Gabriel synthesis workflow for a 2,5-disubstituted oxazole.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol describes the synthesis of a 2,5-disubstituted oxazole, which is analogous to the synthesis of this compound.

Materials:

-

α-Acylamino ketone

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)

-

Appropriate solvent (e.g., toluene, dioxane)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the α-acylamino ketone in a suitable solvent in a round-bottom flask.

-

Slowly add the dehydrating agent (e.g., concentrated H₂SO₄ or POCl₃) to the solution while stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure oxazole.

Application of this compound as a Building Block

While direct synthetic applications starting from this compound are not extensively documented in readily available literature, the closely related synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole showcases the utility of the "p-tolyl" moiety attached to a similar heterocyclic core in building more complex structures.[1] This example provides a valuable protocol for researchers working with related scaffolds.

Synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole

This two-step synthesis utilizes a p-tolyl precursor to construct a 1,2,4-oxadiazole ring, a heterocycle with known biological activities.[1]

Workflow for the Synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole

Caption: Two-step synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole.[1]

Experimental Protocol: Synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole[1]

Step 1: Synthesis of p-Toluamidoxime

-

To a solution of p-tolunitrile in ethanol, add hydroxylamine hydrochloride and triethylamine.

-

Reflux the reaction mixture at 70°C for approximately 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be used in the next step without further purification.

Step 2: Synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole

-

Dissolve the crude p-toluamidoxime in acetonitrile (ACN).

-

Add pyridine followed by the dropwise addition of benzoyl chloride.

-

Reflux the reaction mixture at 120°C for 8 hours.

-

After cooling, perform a liquid-liquid extraction using ethyl acetate and water.

-

Separate the organic layer and remove the solvent by rotary evaporation.

-

The solid residue is then purified by preparing a slurry in dichloromethane (DCM) followed by filtration to obtain the pure product.

Quantitative Data for 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole [1]

| Parameter | Value |

| Yield | 84% |

| Appearance | White solid |

| ¹H-NMR (400MHz, CDCl₃) | δ 8.28-8.08 (m, 4H), 7.54 (d, J=8.0Hz, 2H), 7.38 (d, J = 8.0 Hz, 2H), 2.48 (s, 3H) |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 176.23, 168.90, 143.50, 131.12, 129.82, 128.83, 128.16, 127.53, 127.10, 121.62, 21.77 |

| LCMS (m/z) | 237 [M + H]⁺ |

Potential Biological Applications and Signaling Pathways

Oxazole and oxadiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2] While the specific biological targets of this compound derivatives are not extensively characterized, compounds with similar structural motifs have been investigated as inhibitors of key signaling proteins in disease pathways.

For instance, various heterocyclic compounds are developed as kinase inhibitors, which play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.

Hypothetical Signaling Pathway Inhibition by a this compound Derivative

The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a kinase inhibitor, disrupting a cancer-related signaling pathway.

Caption: Hypothetical inhibition of a receptor tyrosine kinase by a this compound derivative.

This diagram illustrates how a small molecule inhibitor derived from the this compound scaffold could potentially block the ATP-binding site of a receptor tyrosine kinase, thereby preventing downstream signaling that leads to cancer cell proliferation and survival. The development of such targeted inhibitors is a key focus in modern drug discovery.

Conclusion

This compound and its related heterocyclic structures are valuable building blocks in organic synthesis, providing a scaffold for the development of novel compounds with potential therapeutic applications. The synthetic protocols and data presented herein offer a foundation for researchers to explore the chemical space around this privileged structure and to design and synthesize new molecules for evaluation in drug discovery and materials science programs. Further investigation into the reactivity and biological activity of derivatives of this compound is warranted to fully realize their potential.

References

Application Notes and Protocols: 2-(p-Tolyl)oxazole in Medicinal Chemistry

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. The versatility of the oxazole ring allows for diverse substitutions, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document focuses on the application of the 2-(p-Tolyl)oxazole core structure in the context of drug discovery and development, with a specific emphasis on its utility in generating novel anticancer agents. While data on the parent this compound is limited, derivatives incorporating this moiety have shown promising biological activity.

Application in Anticancer Drug Discovery

The this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. One such example is in the development of novel antiproliferative agents. A notable derivative, N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide, has been evaluated for its anticancer activity.

Mechanism of Action

The precise mechanism of action for many oxazole derivatives is still under investigation, but several have been shown to exert their anticancer effects through the inhibition of critical cellular processes.[1][2] General mechanisms for anticancer oxazoles include:

-

Tubulin Polymerization Inhibition: Some oxazole-containing compounds bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

-

Kinase Inhibition: The oxazole ring can act as a scaffold for the design of inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.

-

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a key protein in cancer cell survival and proliferation, and some oxazole derivatives have been identified as inhibitors of this pathway.[1]

-

Interaction with DNA: Certain oxazoles can interact with DNA structures like G-quadruplexes, leading to the inhibition of cancer cell growth.[1]

The following diagram illustrates a generalized signaling pathway that can be targeted by anticancer agents, including potentially those derived from the this compound scaffold.

Quantitative Data

The following table summarizes the in vitro anticancer activity of a representative this compound derivative, N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide, against a human tumor cell line from the NCI-60 screen.

| Compound Name | Cell Line | Cancer Type | Growth Inhibition (%) at 10⁻⁵ M |

| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | NCI-H226 | Lung Cancer | >100 (Cytotoxic) |

Data sourced from a study on 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.

Experimental Protocols

Synthesis of this compound Derivatives

A general and widely used method for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis.[3][4] This method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent.

Protocol: Robinson-Gabriel Synthesis of a this compound Precursor

This protocol describes a general procedure that can be adapted for the synthesis of this compound precursors.

Materials:

-

2-Aminoacetophenone hydrochloride

-

p-Toluoyl chloride

-

Pyridine

-

Phosphorus oxychloride (POCl₃) or Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Acylation:

-

Suspend 2-aminoacetophenone hydrochloride (1 equivalent) in DCM in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add pyridine (2.2 equivalents) followed by the dropwise addition of p-toluoyl chloride (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Cyclodehydration:

-

Dissolve the purified 2-acylamino-ketone (1 equivalent) in a suitable solvent like toluene or keep it neat.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) (typically 1-2 equivalents).

-

Heat the mixture to reflux (temperature will depend on the solvent and dehydrating agent) for 2-6 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude this compound derivative by column chromatography.

-

The following diagram illustrates the general workflow for the Robinson-Gabriel synthesis.

In Vitro Anticancer Activity Screening (NCI-60 Protocol)

The following is a generalized protocol based on the National Cancer Institute's (NCI) 60-cell line screening methodology.[5]

Materials:

-

Human tumor cell lines from the NCI-60 panel (e.g., NCI-H226)

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

-

96-well microtiter plates

-

Test compound (solubilized in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris buffer

Procedure:

-

Cell Plating:

-

Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

-

Incubate the plates for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[5]

-

-

Compound Addition:

-

After 24 hours, fix a set of plates with TCA to determine the cell count at the time of drug addition (Tz).

-

Add the test compound at various concentrations (for a 5-dose screen) or a single high dose (e.g., 10⁻⁵ M for a one-dose screen) to the remaining plates.[5]

-

-

Incubation:

-

Incubate the plates with the test compound for 48 hours under the same conditions as step 1.

-

-

Cell Viability Assay (SRB Assay):

-

After the 48-hour incubation, terminate the assay by fixing the cells with cold TCA.

-

Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.[5]

-

Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry.[5]

-

Solubilize the bound dye with Tris buffer and measure the optical density at a suitable wavelength (e.g., 515 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition based on the optical density readings of the control, Tz, and compound-treated wells.

-